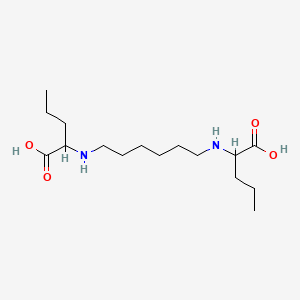
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is a synthetic amino acid derivative. This compound is characterized by its unique structure, which includes a norvaline backbone extended with a hexyl chain and a carboxybutyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((1-Carboxybutyl)amino)hexyl)norvaline typically involves multi-step organic synthesis techniques. One common approach starts with the protection of the amino group of norvaline, followed by the introduction of the hexyl chain through alkylation reactions. The carboxybutyl group is then introduced via amidation reactions. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesis equipment, high-throughput purification methods such as chromatography, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The hexyl and carboxybutyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in protein synthesis and enzyme inhibition. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, potentially altering their function.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its effects on metabolic pathways and its potential use in treating diseases such as Alzheimer’s and metabolic syndrome.
Industry
In industrial applications, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.
作用机制
The mechanism of action of N-(6-((1-Carboxybutyl)amino)hexyl)norvaline involves its interaction with specific molecular targets, such as enzymes and receptors. By mimicking natural amino acids, it can inhibit or activate these targets, thereby modulating biological pathways. For example, it may inhibit enzymes involved in metabolic pathways, leading to changes in cellular function.
相似化合物的比较
Similar Compounds
Norvaline: A non-proteinogenic amino acid with a similar structure but lacking the hexyl and carboxybutyl groups.
Valine: A natural amino acid that is structurally similar but with different side chains.
Norleucine: Another non-proteinogenic amino acid with a longer hydrocarbon chain.
Uniqueness
N-(6-((1-Carboxybutyl)amino)hexyl)norvaline is unique due to its extended side chains, which confer different chemical and biological properties compared to its simpler analogs. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities to explore new chemical reactions and biological activities.
属性
CAS 编号 |
6951-98-0 |
|---|---|
分子式 |
C16H32N2O4 |
分子量 |
316.44 g/mol |
IUPAC 名称 |
2-[6-(1-carboxybutylamino)hexylamino]pentanoic acid |
InChI |
InChI=1S/C16H32N2O4/c1-3-9-13(15(19)20)17-11-7-5-6-8-12-18-14(10-4-2)16(21)22/h13-14,17-18H,3-12H2,1-2H3,(H,19,20)(H,21,22) |
InChI 键 |
DLQUALGIOPJZIQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(=O)O)NCCCCCCNC(CCC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12786795.png)
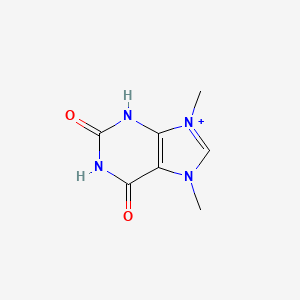

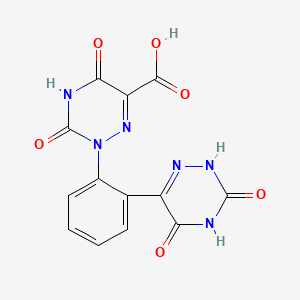

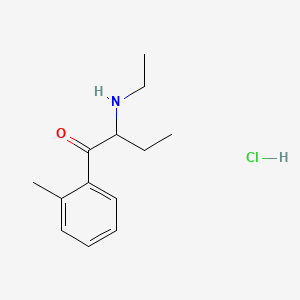

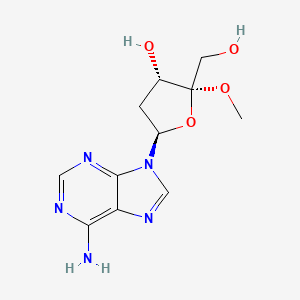


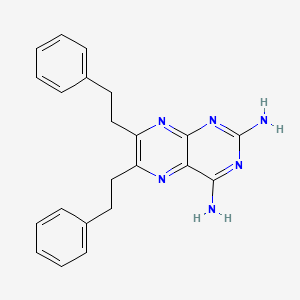
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)
